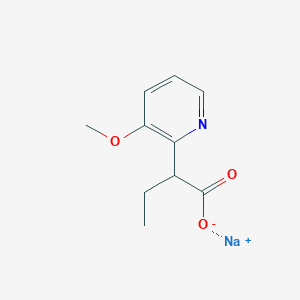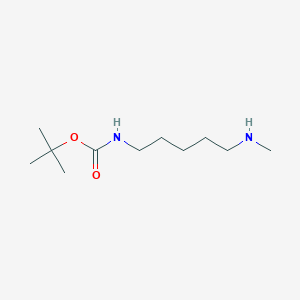
2-Pyridin-2-yl-phenylamine dihydrochloride
Overview
Description
2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound with the CAS Number: 1427195-42-3 . It has a molecular weight of 243.14 and its IUPAC name is 2-(pyridin-2-yl)aniline dihydrochloride . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-yl-phenylamine dihydrochloride is represented by the linear formula: C11H12Cl2N2 . The InChI code for this compound is 1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H .Physical And Chemical Properties Analysis
2-Pyridin-2-yl-phenylamine dihydrochloride is a yellow solid . Its molecular weight is 243.14 , and its linear formula is C11H12Cl2N2 .Scientific Research Applications
Coordination Chemistry and Luminescence
The synthesis and coordination chemistry of pyridine derivatives, like 2,6-bis(pyrazolyl)pyridines, have been explored for their potential in creating luminescent compounds for biological sensing and other applications. These compounds show promise due to their unique thermal and photochemical properties, which could be relevant for the study of 2-Pyridin-2-yl-phenylamine dihydrochloride analogs (Halcrow, 2005).
Solar Cell Enhancement
In the field of renewable energy, pyridine derivatives have been utilized to enhance the performance of dye-sensitized solar cells (DSSCs). For instance, a study demonstrated the use of a pyridine-anchor co-adsorbent combined with a ruthenium complex, significantly improving the solar cell's efficiency. This suggests potential applications for 2-Pyridin-2-yl-phenylamine dihydrochloride in improving solar cell performance (Wei et al., 2015).
Optical and Electronic Properties
Research on trisheterocyclic systems with electron-donating amino groups, including pyridine derivatives, has provided insights into their thermal, redox, and UV-Vis absorption properties. These findings could inform the development of materials and devices utilizing 2-Pyridin-2-yl-phenylamine dihydrochloride for optical and electronic applications (Palion-Gazda et al., 2019).
Analytical Chemistry Applications
In analytical chemistry, pyridine derivatives have been used as indicators in titrations, demonstrating their utility in precise measurement techniques. This suggests potential uses for 2-Pyridin-2-yl-phenylamine dihydrochloride in developing new analytical methods (Caso & Cefola, 1963).
properties
IUPAC Name |
2-pyridin-2-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQTGPALZNQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)